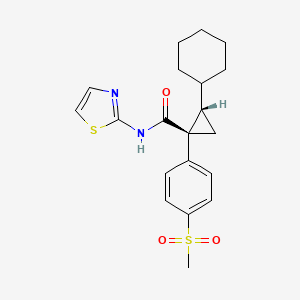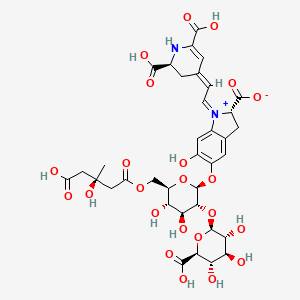
Iresinin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iresinin I is a glycoside and a betalain. It derives from a betanidin.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy in Biological and Biomedical Research
Raman and infrared (IR) spectroscopy have seen significant growth in their application in biological and biomedical research, providing label-free intrinsic chemical information of biological samples at various resolutions. These techniques are crucial for the characterization of stem cells and addressing challenges in stem cell research (Chan & Lieu, 2009).
Applications in RNA Structure and Function
Dicistroviridae intergenic region (IGR) internal ribosome entry site(s) (IRES) RNAs facilitate a cap-independent pathway of translation initiation. The folded three-dimensional structure of the IRES RNA, solved by X-ray crystallography, and its local structural changes are critical for the IRES mechanism of action, providing insights into RNA structure and function (Pfingsten, Castile & Kieft, 2010).
Superhard Materials: Structural and Elastic Properties
Research on the structural, elastic, and electronic properties of superhard materials like IrN2 and IrN3 has been conducted using first principles calculations. This work is crucial for understanding the properties of these materials and their potential applications in various fields (Wu et al., 2007).
Iresine Herbstii and Iresinin IV
Iresineherbstii (blood leaves) is notable for different phytochemical constituents, including alkaloids, flavonoids, anthocyanins, and Iresinin IV. This herb has been used traditionally for various purposes, and its major colorant, Iresinin IV, has been studied for CNS, immunomodulatory, antibacterial, antiviral, and cytotoxic effects (Jaafar & Jaafar, 2021).
Research Education in Biomedical Fields
The impact of inclusive Research Education Communities (iRECs) on research outcomes and student learning in the biomedical field has been significant, as demonstrated by programs like SEA-PHAGES, which enhances student engagement in authentic scientific research (Hanauer et al., 2017).
Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)
LA-ICP-MS has been widely used for the analysis of biological samples. This technique is particularly important for bioimaging of metals and metalloids in biomedical research, ecological, and toxicological risk assessment (Pozebon et al., 2014).
Metabolic Fingerprinting in Plant Science
Metabolic fingerprinting using Fourier transform infrared (FT-IR) spectroscopy and chemometrics has been applied to study the effect of salinity on tomato fruit, highlighting its significance in plant science research (Johnson et al., 2003).
Infrared Spectroscopy in Health and Plant Science
Infrared (IR) spectroscopy and imaging have extended applications in health and plant sciences, aiding in disease assessment and the study of environmental stresses on plants (Kumar et al., 2016).
Reproducibility in Scientific Research
Addressing the issue of reproducibility in scientific research, particularly in the life sciences, is crucial for the integrity and advancement of scientific knowledge (Blow, 2014).
Bioinformatics in Influenza Virus Research
The Influenza Research Database (IRD) is a significant bioinformatics resource supporting influenza virus research, providing a comprehensive collection of data, analysis, and visualization tools for vaccine, diagnostics, and therapeutic development (Zhang et al., 2016).
Eigenschaften
CAS-Nummer |
78413-55-5 |
|---|---|
Produktname |
Iresinin I |
Molekularformel |
C36H42N2O23 |
Molekulargewicht |
870.7 g/mol |
IUPAC-Name |
(2S)-5-[(2S,3R,4S,5S,6R)-6-[[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]oxymethyl]-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |
InChI |
InChI=1S/C36H42N2O23/c1-36(56,9-21(40)41)10-22(42)57-11-20-23(43)25(45)29(61-34-27(47)24(44)26(46)28(60-34)33(54)55)35(59-20)58-19-7-13-6-17(32(52)53)38(16(13)8-18(19)39)3-2-12-4-14(30(48)49)37-15(5-12)31(50)51/h2-4,7-8,15,17,20,23-29,34-35,43-47,56H,5-6,9-11H2,1H3,(H6,39,40,41,48,49,50,51,52,53,54,55)/t15-,17-,20+,23+,24-,25-,26-,27+,28-,29+,34-,35+,36+/m0/s1 |
InChI-Schlüssel |
GTTSBGCXUNBAOH-ZQHVOMFASA-N |
Isomerische SMILES |
C[C@@](CC(=O)O)(CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C(=C2)C[C@H]([N+]3=C/C=C/4\C[C@H](NC(=C4)C(=O)O)C(=O)O)C(=O)[O-])O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O |
SMILES |
CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)CC([N+]3=CC=C4CC(NC(=C4)C(=O)O)C(=O)O)C(=O)[O-])O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O |
Kanonische SMILES |
CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)CC([N+]3=CC=C4CC(NC(=C4)C(=O)O)C(=O)O)C(=O)[O-])O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




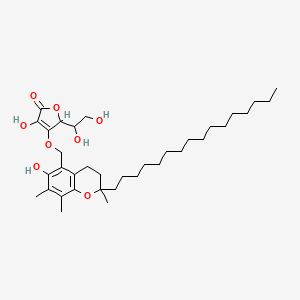
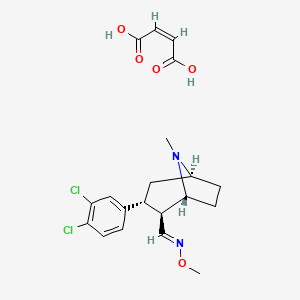
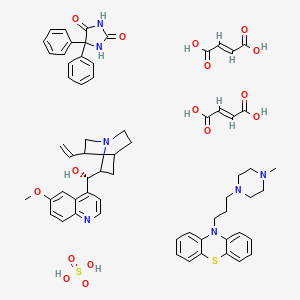
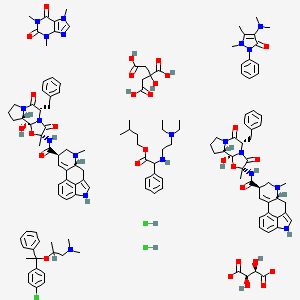
![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-4-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1246854.png)

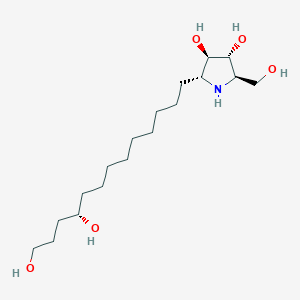
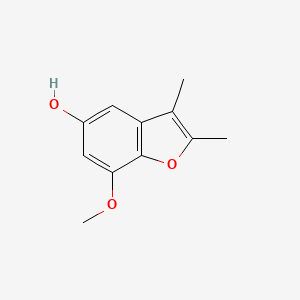
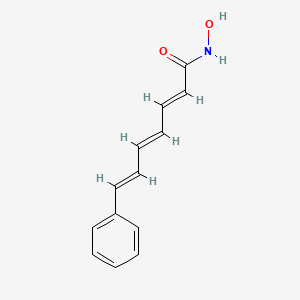

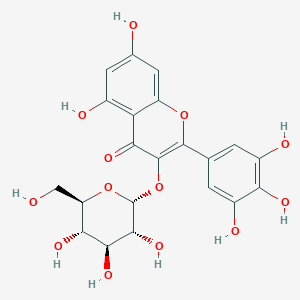
![2-(1-Carboxy-2-hydroxypropyl)-4-{[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-3-methyl-3,4-dihydro-2h-pyrrole-5-carboxylic acid](/img/structure/B1246868.png)
